5-amino-4-(1H-benzimidazol-2-yl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-2H-pyrrol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a pyrrolone ring, and a chlorophenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolone ring and the chlorophenyl group. Common reagents used in these reactions include various amines, aldehydes, and chlorinated aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-2H-pyrrol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-methyl-: This compound shares the benzimidazole core but lacks the pyrrolone ring and chlorophenyl group.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound has a different core structure but shares some functional group similarities.
Uniqueness
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-2H-pyrrol-3-one is unique due to its combination of a benzimidazole core, a pyrrolone ring, and a chlorophenyl group
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c25-16-7-5-15(6-8-16)14-31-18-11-9-17(10-12-18)29-13-21(30)22(23(29)26)24-27-19-3-1-2-4-20(19)28-24/h1-12H,13-14,26H2,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECIEWVEUBDCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)N)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)N)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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